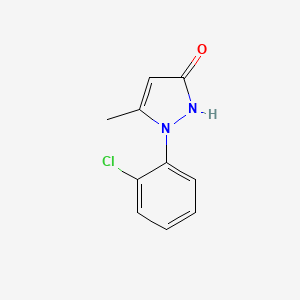
1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide, commonly known as CP-544326, is a small molecule drug that has been studied for its potential use in treating various diseases.
Wirkmechanismus
CP-544326 works by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, CP-544326 increases the levels of cAMP in cells, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
CP-544326 has been shown to have a variety of biochemical and physiological effects. In cancer research, CP-544326 has been shown to induce cell cycle arrest and apoptosis in tumor cells. In inflammation research, CP-544326 has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In neurological disorder research, CP-544326 has been shown to reduce seizures and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-544326 in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for studying the role of PDE4 in various physiological processes. However, one limitation of using CP-544326 in lab experiments is that it can be difficult to obtain and is relatively expensive.
Zukünftige Richtungen
There are several future directions for research on CP-544326. One direction is to further study its potential use in cancer treatment, particularly in combination with other drugs. Another direction is to study its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the potential side effects of CP-544326 and to develop more efficient synthesis methods.
Synthesemethoden
CP-544326 can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-fluorophenol with 2-chloroethyl cyclopropyl sulfone to produce 2-(4-fluorophenoxy)ethyl cyclopropyl sulfone. This compound is then reacted with azetidine-3-carboxylic acid to produce CP-544326.
Wissenschaftliche Forschungsanwendungen
CP-544326 has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CP-544326 has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation research has shown that CP-544326 can reduce the production of pro-inflammatory cytokines. In neurological disorder research, CP-544326 has been studied for its potential use in treating epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c16-12-1-3-13(4-2-12)22-8-7-17-15(19)11-9-18(10-11)23(20,21)14-5-6-14/h1-4,11,14H,5-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYHYWSHRAMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)
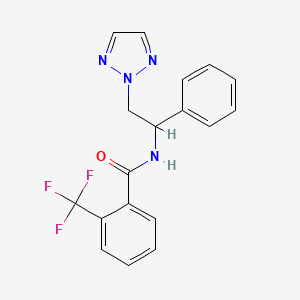
![4-Methyl-6-{[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2716467.png)
![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2716469.png)
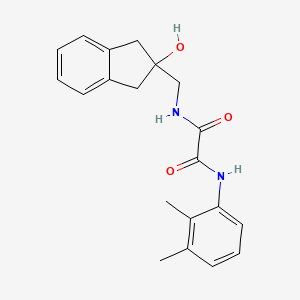
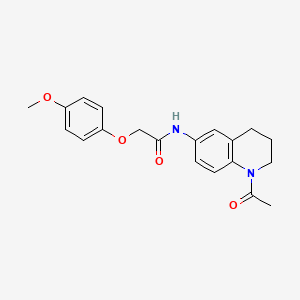
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)
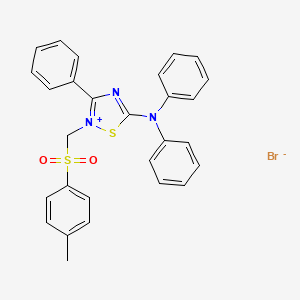
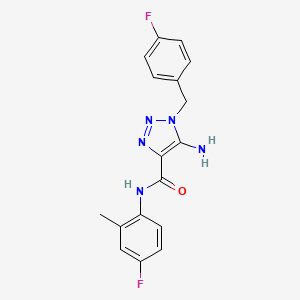
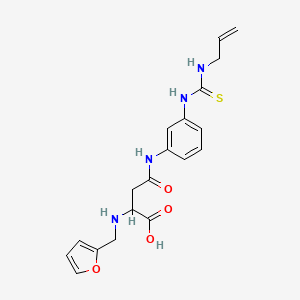
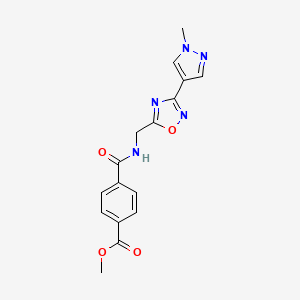
![2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2716483.png)

